molecular formula C9H8F3NO2 B1419642 Ethyl 6-(trifluoromethyl)picolinate CAS No. 1010422-92-0

Ethyl 6-(trifluoromethyl)picolinate

Cat. No. B1419642
M. Wt: 219.16 g/mol
InChI Key: YGQOXSZLOJDQBR-UHFFFAOYSA-N
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Description

Ethyl 6-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C9H8F3NO2 . It is also known by other names such as Ethyl 6-(Trifluoromethyl)-2-pyridinecarboxylate, 6-(Trifluoromethyl)picolinic Acid Ethyl Ester, and 6-(Trifluoromethyl)-2-pyridinecarboxylic Acid Ethyl Ester .


Molecular Structure Analysis

The molecular weight of Ethyl 6-(trifluoromethyl)picolinate is 219.16 g/mol . The InChI code for the compound is 1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 6-(trifluoromethyl)picolinate is a solid at 20 degrees Celsius . It has a melting point range of 52.0 to 56.0 °C . It is soluble in methanol .

Scientific Research Applications

Synthesis and Chemical Properties

  • Cobalt-Catalyzed Intermolecular Cycloaddition : Ethyl 6-(trifluoromethyl)picolinate derivatives were synthesized using a cobalt-catalyzed regioselective intermolecular [2+2+2] cycloaddition. This method demonstrated high regioselectivity and efficiency in constructing pyridine derivatives (Ishikawa et al., 2016).

Synthesis of Heterocyclic Compounds

  • Synthetic Approach to Camptothecin Analogue : Research on the synthesis of a camptothecin analogue involved ethyl 6-chloropicolinate as an intermediate step, showcasing its utility in creating biologically relevant compounds (Kametani, 1970).

Metal Complexes Formation

  • Divalent Metal Complexes : Ethyl picolinate has been studied for its ability to form complexes with divalent metal thiocyanates, chlorides, bromides, and perchlorates. These complexes exhibit interesting structural properties and potential applications in various fields (Paul et al., 1974).

Electrochemical Applications

  • Electrochemical Reduction Studies : The electrochemical reduction of ethyl 2-picolinate, a related compound, was investigated, indicating the potential of ethyl 6-(trifluoromethyl)picolinate in electrochemical applications (Romulus & Savall, 1992).

Photophysical Properties

  • Electrophosphorescence in Iridium Complexes : Studies involving iridium complexes with ligands related to ethyl 6-(trifluoromethyl)picolinate revealed promising properties for electrophosphorescence, suggesting potential applications in light-emitting devices (Zhang et al., 2010).

Chelating Agent Role

  • Extraction and Chelation : Picolinic acid, closely related to ethyl 6-(trifluoromethyl)picolinate, acts as a chelating agent and has been used in extraction studies, emphasizing the possible applications of its derivatives in metal extraction and purification processes (Tuyun & Uslu, 2011).

Microbial Degradation

  • Biodegradation Studies : Investigations into the microbial decomposition of alpha-picoline, a compound related to ethyl 6-(trifluoromethyl)picolinate, provide insights into the environmental fate and potential biodegradation pathways of these compounds (Op Shukla, 1974).

Future Directions

While specific future directions for Ethyl 6-(trifluoromethyl)picolinate are not mentioned, it’s worth noting that picolinic acid and picolinate compounds are a remarkable class of synthetic auxin herbicides . Therefore, they could potentially be used in the development of new herbicides .

properties

IUPAC Name

ethyl 6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c1-2-15-8(14)6-4-3-5-7(13-6)9(10,11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGQOXSZLOJDQBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CC=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60669738
Record name Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-(trifluoromethyl)picolinate

CAS RN

1010422-92-0
Record name Ethyl 6-(trifluoromethyl)pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60669738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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